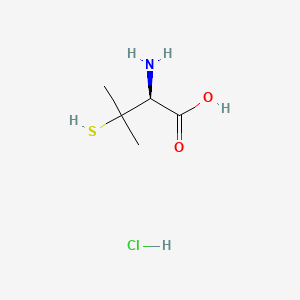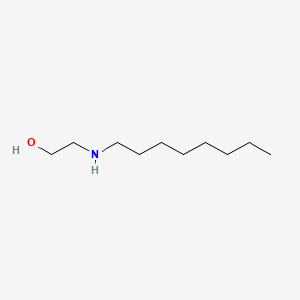
三异癸基亚磷酸酯
描述
Triisodecyl phosphite is a clear liquid that belongs to the class of trialkyl phosphites. It is primarily used as a heat and color stabilizer in various polymers such as acrylonitrile butadiene styrene, polyethylene terephthalate, polyvinyl chloride, polycarbonate, and polyurethanes . Its chemical formula is (C10H21O)3P, and it has a molecular weight of 502.79 g/mol .
科学研究应用
Triisodecyl phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation during processing.
Biology: Employed in the synthesis of biologically active phosphite esters.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a heat and color stabilizer in the production of plastics, lubricants, and coatings
作用机制
Target of Action
Triisodecyl phosphite primarily targets polymers, acting as a heat stabilizer . It is used on a large scale for the stabilization of polymers against degradation during processing and long-term applications .
Mode of Action
Triisodecyl phosphite functions as an antioxidant by various mechanisms depending on its structure, the nature of the substrate to be stabilized, and the reaction conditions . It decomposes hydroperoxides, a process that is crucial in preventing the oxidative degradation of polymers . The reactivity of triisodecyl phosphite in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .
Biochemical Pathways
The primary biochemical pathway affected by triisodecyl phosphite is the oxidative degradation pathway of polymers . By decomposing hydroperoxides, triisodecyl phosphite interrupts the chain reactions that lead to polymer degradation . This results in the stabilization of the polymer structure during processing and long-term applications .
Pharmacokinetics
It has a molecular weight of 502.79 , and it’s a liquid at room temperature with a density of 0.884 g/mL at 25 °C .
Result of Action
The molecular and cellular effects of triisodecyl phosphite’s action primarily involve the prevention of oxidative degradation of polymers . By decomposing hydroperoxides, it prevents the breakdown of polymer chains, thereby preserving the structural integrity and functional properties of the polymers .
Action Environment
The action, efficacy, and stability of triisodecyl phosphite can be influenced by various environmental factors. These include the nature of the substrate to be stabilized, the reaction conditions, and the structure of the triisodecyl phosphite itself . For instance, its reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .
准备方法
Synthetic Routes and Reaction Conditions
Triisodecyl phosphite is synthesized through the reaction of phosphorus trichloride with isodecanol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
PCl3+3C10H21OH→(C10H21O)3P+3HCl
The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride .
Industrial Production Methods
In industrial settings, triisodecyl phosphite is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of phosphorus trichloride to a solution of isodecanol in the presence of a base. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Triisodecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triisodecyl phosphate.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphorous acid and isodecanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated phosphites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Substitution: Halogenating agents such as chlorine or bromine are used for substitution reactions.
Major Products Formed
Oxidation: Triisodecyl phosphate.
Hydrolysis: Phosphorous acid and isodecanol.
Substitution: Halogenated phosphites.
相似化合物的比较
Similar Compounds
- Tris(nonylphenyl) phosphite
- Triphenyl phosphite
- Trilauryl phosphite
- Distearyl pentaerythritol diphosphite
Uniqueness
Triisodecyl phosphite is unique due to its high molecular weight and low volatility, which make it particularly effective as a stabilizer in high-temperature applications. Compared to other phosphites, it offers better hydrolytic stability and compatibility with a wide range of polymers .
属性
IUPAC Name |
tris(8-methylnonyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63O3P/c1-28(2)22-16-10-7-13-19-25-31-34(32-26-20-14-8-11-17-23-29(3)4)33-27-21-15-9-12-18-24-30(5)6/h28-30H,7-27H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDNBHNWMHJNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00881235 | |
| Record name | Tris(8-methylnonyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00881235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
| Record name | Phosphorous acid, triisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25448-25-3, 124129-26-6 | |
| Record name | Triisodecyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, triisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(8-methylnonyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00881235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisodecyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISODECYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M01370002Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal synthesis conditions for Triisodecyl Phosphite according to the research?
A1: The research paper outlines the optimal synthesis conditions for Triisodecyl Phosphite using a direct esterification method with isodecyl alcohol and phosphorus trichloride (PCl3) []. The study identifies pyridine as the preferred HCl acceptor and benzene as the solvent. Through an orthogonal experiment, the researchers determined the following optimal synthesis conditions:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1580784.png)



